Hex-4-yn-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10575-41-4 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
hex-4-yn-3-one |
InChI |
InChI=1S/C6H8O/c1-3-5-6(7)4-2/h4H2,1-2H3 |
InChI Key |
BIWUZTZFFUMZIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C#CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hex 4 Yn 3 One
Oxidation-Based Synthetic Pathways
Oxidation reactions provide a direct route to Hex-4-yn-3-one, typically by converting a precursor alcohol, Hex-4-yn-3-ol, into the corresponding ketone.
Oxidation of Hex-4-yn-3-ol Precursors
The transformation of Hex-4-yn-3-ol to this compound involves the oxidation of a secondary alcohol to a ketone. This conversion is efficiently achieved using specific oxidizing systems.
The Ley-Griffith oxidation, employing tetrapropylammonium (B79313) perruthenate (TPAP) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant, is a mild and efficient method for converting secondary alcohols to ketones. nrochemistry.comorganic-chemistry.org This system is known for its ability to oxidize a wide range of alcohols under mild conditions, typically at room temperature, and is often performed in the presence of molecular sieves to absorb water, which can otherwise lead to over-oxidation. nrochemistry.comorganic-chemistry.orgorganic-chemistry.org
A reported synthesis of this compound utilizes this methodology:
Table 1: Synthesis of this compound via TPAP/NMO Oxidation chemicalbook.com
| Reactant (Precursor) | Quantity (mol) | Reagent 1 (Catalyst) | Quantity (mmol) | Reagent 2 (Co-oxidant) | Quantity (mol) | Solvent | Temperature | Reaction Time | Product | Yield (%) |
| (+-)-Hex-4-yn-3-ol | 0.25 | Tetrapropylammonium Perruthenate | 5.7 | N-methylmorpholine N-oxide | 0.34 | CH₂Cl₂ | 0°C to RT | 1 h | This compound | Not specified, but implied high |
The reaction involves treating a mixture of (+-)-Hex-4-yn-3-ol, N-methylmorpholine N-oxide, and 4 Å molecular sieves in dichloromethane (B109758) at 0°C with tetrapropylammonium perruthenate. The mixture is then warmed to room temperature and stirred for one hour. Filtration through silica (B1680970) gel and subsequent distillation affords this compound with a boiling point of 70-75°C at 45 mmHg. chemicalbook.com
Dess-Martin Periodinane (DMP) is a hypervalent iodine compound widely recognized as a mild and selective oxidant for converting primary alcohols to aldehydes and secondary alcohols to ketones. wikipedia.orgsigmaaldrich.comresearchgate.netpressbooks.pub Its advantages include milder conditions (room temperature, neutral pH), shorter reaction times, higher yields, and compatibility with sensitive functional groups. wikipedia.orgresearchgate.net
While a direct synthesis of this compound using DMP from Hex-4-yn-3-ol is not explicitly detailed in the provided search results, DMP is a well-established reagent for such transformations. Its utility in the synthesis of related hexynones, particularly in chiral contexts, underscores its applicability. For instance, DMP has been successfully employed in the oxidation of secondary alcohols to chiral hexynones, such as the synthesis of a chiral hex-5-yn-2-one from its corresponding alcohol precursor. rsc.org This demonstrates the reagent's efficacy in creating the ketone functionality within alkyne-containing structures, often with careful control over reaction conditions to preserve other sensitive functionalities. rsc.orgnih.gov
Carbon-Carbon Bond Forming Strategies
Beyond oxidation, carbon-carbon bond forming reactions offer alternative routes to this compound by assembling the molecular skeleton from smaller precursors.
Alkynylmagnesium Bromide Reactions with Ester Substrates
The synthesis of alkynones, including this compound, can involve the reaction of alkynylmagnesium bromides (Grignard reagents) with ester substrates. ontosight.ai Typically, the reaction of a Grignard reagent with an ester leads to a tertiary alcohol, as two equivalents of the Grignard reagent add to the ester. However, controlled conditions or the use of specific ester derivatives (e.g., Weinreb amides, though not explicitly "ester substrates" as per the prompt) can allow for the isolation of ketones.
For the synthesis of this compound (CH₃CH₂C(=O)C≡CCH₃) from an ester, a plausible approach would involve the reaction of an alkynylmagnesium bromide with an ethyl ester. For example, the reaction of ethyl propionate (B1217596) (CH₃CH₂COOCH₂CH₃) with methylpropynylmagnesium bromide (CH₃C≡CMgBr) would initially form an intermediate that, upon careful hydrolysis and under specific conditions, could yield the desired ketone. Alternatively, if the reaction proceeds to form the tertiary alcohol, a subsequent oxidation step would be required to yield the ketone. The general concept of utilizing alkynylmagnesium bromides with esters for ketone formation is recognized in organic synthesis, often requiring precise stoichiometric control and work-up procedures to prevent over-addition. ontosight.aithieme-connect.de
Condensation Reactions Involving Alkynyl and Carbonyl Precursors
Condensation reactions, which typically involve the combination of two molecules with the elimination of a small molecule (such as water or an alcohol), can be conceptualized for the formation of alkynones from alkynyl and carbonyl precursors. While specific detailed procedures for the direct synthesis of this compound via a classical condensation reaction from alkynyl and carbonyl precursors are not extensively documented in the provided search results, the general principle involves forming new carbon-carbon bonds.
For instance, an aldol-type condensation could, in theory, be considered if a suitable alkynyl aldehyde or ketone were to react with an enolizable carbonyl compound. Given the structure of this compound (CH₃CH₂C(=O)C≡CCH₃), one could envision a reaction between a carbonyl compound (e.g., propanal or propionaldehyde) and an alkynyl-containing species to form an intermediate that subsequently undergoes a condensation-like transformation to yield the ketone. However, many syntheses of alkynones from alkynyl and carbonyl precursors proceed via nucleophilic addition of an alkynyl anion to a carbonyl, followed by oxidation of the resulting alcohol, rather than a direct condensation with elimination of water to form the ketone directly. researchgate.net The broad category of "condensation reactions" implies the formation of a larger molecule from smaller ones, often with the loss of a simple molecule.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Sonogashira Implications for Enynones)
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a cornerstone in the synthesis of carbon-carbon bonds, including those found in enynones and alkynyl ketones. The Sonogashira reaction, initially reported by Sonogashira, Tohda, and Hagihara in 1975, facilitates the coupling of aryl or vinyl halides with terminal alkynes, typically catalyzed by palladium and copper co-catalysts mdpi.commdpi.com. This methodology has been extensively applied in the preparation of conjugated enynes, which serve as precursors for pharmaceuticals, natural products, and organic materials mdpi.com.
An important extension of the Sonogashira cross-coupling for the synthesis of alkynyl ketones is the "acyl Sonogashira reaction" mdpi.comresearchgate.net. In this variant, acid chlorides or other acyl electrophiles replace the aryl or vinyl halides, reacting with terminal acetylenes to form α,β-alkynyl ketones. These products exhibit altered reactivity due to the introduction of a carbonyl functional group on the alkyne backbone, allowing for their conversion into various heterocyclic compounds under specific experimental conditions mdpi.comresearchgate.net.
A notable challenge in the direct conversion of α,β-unsaturated derivatives as acyl electrophiles to cross-conjugated enynones lies in the susceptibility of the unsaturated carbon-carbon bonds adjacent to the carbonyl group towards palladium catalysts researchgate.netmdpi.com. To overcome this, highly selective C-O activation approaches have been developed. For instance, the palladium-catalyzed Sonogashira coupling of α,β-unsaturated triazine esters with alkynes offers a diversity-oriented synthetic strategy for cross-conjugated enynones researchgate.netmdpi.com. This method allows for the efficient formation of enynones, often under mild conditions, such as 50 °C in acetonitrile, without the need for a base or phosphine (B1218219) ligand when using Pd(OAc)2 as the catalyst mdpi.com. The triazine esters are prepared from α,β-unsaturated carboxylic acids and act as effective acylating reagents mdpi.com.
Research findings indicate that a broad range of triazine esters are compatible with this approach, yielding enynones in high to excellent yields. For example, the coupling of cinnamic triazine esters with phenylacetylene (B144264) has shown satisfactory yields across various substitution patterns mdpi.com.
Table 1: Representative Conditions for Enynone Synthesis via Acyl Sonogashira Coupling
| Acyl Electrophile Type | Alkyne Partner | Catalyst System | Conditions | Yield (%) | Reference |
| α,β-unsaturated triazine esters | Terminal alkynes | Pd(OAc)2 | MeCN, 50 °C, base- and ligand-free | High to excellent | mdpi.com |
| Acid chlorides | Terminal acetylenes | PdCl2(PPh3)2, CuI | Room temperature (sometimes heating), Triethylamine | Variable | mdpi.com |
Stereoselective Synthesis of Hexynone Scaffolds
The stereoselective synthesis of hexynone scaffolds is crucial for the construction of complex molecules, particularly those with defined three-dimensional structures and multiple chiral centers. Such scaffolds are valuable precursors in the total synthesis of natural products and other biologically active compounds, where the precise control of stereochemistry is paramount for function and activity rsc.orgrsc.org.
Strategies for Introducing and Maintaining Chiral Centers in Hexynone Derivatives
Introducing and maintaining chiral centers in hexynone derivatives requires sophisticated synthetic methodologies. Several strategies have been developed to achieve high stereochemical integrity in these densely functionalized systems:
Schreiber-modified Nicholas Reaction: This method is a time-honored approach for installing two contiguous stereochemical centers, often in an alkynyl-amide context rsc.orgrsc.org. It provides a foundational step for building complexity with defined stereochemistry in the early stages of a synthesis.
Derivatization of Chiral Weinreb Pentynamides: Chiral Weinreb pentynamides serve as key scaffolds for generating a diverse family of chiral hexynones. For instance, treating a chiral Weinreb pentynamide with tributyltin-one-carbon synthons can create a 1-hydroxyhex-5-yn-2-one scaffold containing the requisite stereocenters. The newly introduced hydroxyl group can then be protected with various derivatives (e.g., Me, MOM, THP, MEM, Bn, or SEM) rsc.orgrsc.org. This approach allows for the introduction of a functional group at the 1-position while maintaining the established stereochemical configuration.
Asymmetric Catalysis: Broader strategies in asymmetric catalysis, such as Asymmetric Counteranion-Directed Catalysis (ACDC), are being explored for the construction of complex materials with tetrasubstituted stereogenic centers irb.hr. While not specific to hexynones, these principles are generally applicable to the selective formation of chiral centers in complex organic molecules. Transition-metal catalyzed difunctionalization of alkenes and alkynes can also be employed for the stereoselective synthesis of various scaffolds, including those with multiple contiguous stereocenters scholaris.ca.
Maintaining stereochemical integrity throughout multiple synthetic steps is a significant challenge, especially in molecules with densely packed functional groups and multiple stereocenters. The successful manipulation of these chiral hexynones, as demonstrated in the synthesis of precursors for photosynthetic hydroporphyrins, highlights the robustness of these strategies rsc.orgrsc.org.
Table 2: Strategies for Stereoselective Synthesis of Chiral Hexynone Scaffolds
| Strategy | Key Intermediate/Reagent | Outcome | Reference |
| Schreiber-modified Nicholas Reaction | Alkynyl-amide | Installation of two contiguous stereocenters | rsc.orgrsc.org |
| Derivatization of Chiral Weinreb Pentynamide | Tributyltin-one-carbon synthons | Formation of 1-hydroxyhex-5-yn-2-one scaffolds with defined stereocenters | rsc.orgrsc.org |
| Asymmetric Catalysis (General) | Chiral catalysts (e.g., Brønsted acids, transition metals) | Enantioselective and diastereoselective formation of chiral centers | irb.hrscholaris.ca |
Reactivity Profiles and Mechanistic Investigations of Hex 4 Yn 3 One
Alkyne Moiety Reactivity and Transformations
The alkyne group in Hex-4-yn-3-one is a site of significant chemical reactivity. While generally less reactive than alkenes in electrophilic addition due to the compact electron cloud, alkyne reactions are often more exothermic. lumenlearning.comlibretexts.org These transformations typically proceed with Markovnikov regioselectivity and anti-stereoselectivity. libretexts.org
Alkynes, including the triple bond in this compound, are prone to addition reactions where other atoms or groups add across the triple bond. nagwa.com These reactions share similarities with electrophilic addition reactions observed in alkenes. lumenlearning.com
Hydrogen Halide (HX) Addition: The addition of hydrogen halides (e.g., HCl, HBr, HI) to alkynes follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the triple bond with more existing hydrogen atoms, and the halogen adds to the carbon with fewer hydrogens. lumenlearning.comlibretexts.org With an excess of HX, a second addition can occur, typically leading to the formation of geminal dihaloalkanes. lumenlearning.comlibretexts.org
Halogenation: Alkynes can react with halogens (e.g., Br₂, Cl₂) across the triple bond. lumenlearning.com
Hydration: The triple bond can also undergo hydration reactions, typically leading to the formation of ketones for internal alkynes like this compound. lumenlearning.com
Alkynes are known to participate in various cycloaddition reactions. ontosight.ai The Diels-Alder reaction, a classic example of a [4+2] cycloaddition, involves the combination of a diene and a dienophile to form a cyclohexene (B86901) derivative. numberanalytics.com While specific Diels-Alder reactions involving this compound as a dienophile (due to its activated alkyne and ketone) or as part of a larger enynol system are not detailed in the provided search results, the alkyne functionality suggests its potential for such transformations. Transition metal catalysts have been shown to facilitate intramolecular [4+2] cycloadditions of dienynes under milder conditions compared to thermal Diels-Alder reactions. williams.edu Additionally, 1,3-dipolar cycloaddition reactions, such as the azide-alkyne cycloaddition, are also known for alkynes. researchgate.net
Transition metal complexes are pivotal in activating alkynes for a wide array of synthetic transformations, including cross-coupling reactions and cyclizations. ontosight.ainobelprize.orgcolab.ws These catalysts often enable reactions to proceed under mild conditions with high chemoselectivity. ucl.ac.uk
Gold(I) complexes are recognized as highly effective catalysts for the electrophilic activation of alkynes under homogeneous conditions. nih.govacs.org Their "soft" character and high affinity for alkynes enable mild reaction conditions and high yields of addition products. ucl.ac.uk The activation typically involves the formation of π-complexes, followed by nucleophilic attack on the activated alkyne, leading to trans-alkenyl-gold complexes as intermediates. ucl.ac.uknih.gov
Detailed Research Findings: Gold(I)-catalyzed reactions include the addition of O-nucleophiles like alcohols and water to alkynes, which can yield acetals or ketones. nih.govacs.org Markovnikov-type addition is commonly observed in these reactions, applicable to both terminal and internal alkynes. nih.govacs.org Gold(I) catalysis is also employed in cycloisomerization reactions of enynes, where the alkene moiety acts as a nucleophile, and in intramolecular additions of carbonyl groups to alkynes, sometimes followed by further reactions like Diels-Alder. acs.orgacs.org
Palladium complexes are exceptionally versatile homogeneous catalysts, particularly for carbon-carbon bond-forming reactions, including various cross-coupling reactions. nobelprize.orgrsc.org These reactions are widely applied in organic synthesis due to their mild conditions and tolerance of diverse functional groups. nobelprize.orgrsc.org
Detailed Research Findings: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, facilitate the formation of new carbon-carbon bonds by reacting alkynes with aryl halides. beilstein-journals.org The mechanism often involves an oxidative addition of an organohalide to Pd(0), followed by transmetallation where an organic group is transferred to palladium, and finally reductive elimination to form the new carbon-carbon bond. nobelprize.org Palladium is also capable of mediating tandem reactions that combine nucleophilic addition to alkynes with subsequent cross-coupling, proceeding through steps like intramolecular nucleophilic addition to a Pd(II)-activated alkyne. rsc.org
The alkyne group of this compound can undergo various reductive transformations, leading to the formation of alkenes (carbon-carbon double bonds) or alkanes (carbon-carbon single bonds).
Detailed Research Findings:
Hydrogenation: Selective hydrogenation can convert the alkyne group to an alkene or fully to an alkane, often in the presence of metal catalysts such as nickel or palladium. nagwa.com
Other Reducing Agents: Beyond catalytic hydrogenation, various reagents can effect the reduction of alkynes. These include strong hydride-donating agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). up.ac.za
Tin(II) Chloride (SnCl₂) Mediated Reduction: Research has shown that tin(II) chloride (SnCl₂) can mediate the reduction of alkyne functional groups. For instance, in certain alkynyl carbonyl compounds, SnCl₂ has been observed to reduce the alkyne group to an alkane. up.ac.za
Biocatalytic Reduction: Enzyme-catalyzed enantioselective reductions of alkynones have also been investigated. Certain alcohol dehydrogenases have demonstrated catalytic activity in the reduction of non-terminal acetylenic functionalities in alkynones, yielding highly enriched products. georgiasouthern.edugeorgiasouthern.edu
Functionalization Strategies and Synthesis of Hex 4 Yn 3 One Derivatives
Structural Modifications and Substituent Introduction
Direct modifications to the hex-4-yn-3-one scaffold allow for the introduction of a diverse range of substituents, enabling the fine-tuning of its chemical and physical properties. These strategies often begin with transformations involving the carbonyl group or the adjacent carbon atoms.
Hydroxylation and Related Derivatizations
The introduction of a hydroxyl group to form hex-4-yn-3-ol is a key transformation that opens avenues for further derivatization. This reduction of the ketone functionality is a common and fundamental step in modifying the parent compound. The resulting secondary alcohol can then be used in a variety of subsequent reactions.
The reverse reaction, the oxidation of the secondary alcohol hex-4-yn-3-ol, is a direct route to obtaining this compound. A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) and those used in Swern or Dess-Martin oxidations are suitable for converting secondary alcohols to ketones without over-oxidation. jove.comlibretexts.org Stronger oxidizing agents like chromic acid (H₂CrO₄), often generated from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, also efficiently produce ketones from secondary alcohols. libretexts.orgchemistrysteps.com
The general scheme for the oxidation of a secondary alcohol to a ketone is presented below:
| Reactant | Oxidizing Agent | Product |
| Secondary Alcohol | PCC, DMP, Swern Reagents, H₂CrO₄ | Ketone |
Table showing common oxidizing agents for the conversion of secondary alcohols to ketones.
For instance, the oxidation of a secondary alcohol like propan-2-ol with an acidified solution of sodium or potassium dichromate(VI) yields propanone. chemguide.co.uk This principle is directly applicable to the synthesis of this compound from its hydroxylated precursor.
Formation of Ester and Ether Protected Derivatives
The hydroxyl group of hex-4-yn-3-ol can be protected or further functionalized through the formation of esters and ethers. These derivatives are often crucial intermediates in more complex synthetic sequences.
Ether Derivatives: Silyl ethers are common protecting groups for alcohols due to their ease of formation and selective removal. The tert-butyldimethylsilyl (TBDMS) group, in particular, offers significant hydrolytic stability compared to the trimethylsilyl (B98337) (TMS) group. The formation of a TBDMS ether from an alcohol is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444) and a solvent such as dimethylformamide (DMF). organic-chemistry.org
The reaction for the formation of a TBDMS ether is as follows:
| Alcohol | Silylating Agent | Base | Product |
| R-OH | TBDMS-Cl | Imidazole | R-O-TBDMS |
General reaction for the formation of a tert-butyldimethylsilyl (TBDMS) ether.
Ester Derivatives: Esterification of secondary alcohols can be accomplished by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid. chemguide.co.ukchemistrysteps.com However, for sensitive substrates like secondary alcohols, dehydrative attack by the acid catalyst can be a competing side reaction. google.com A more reactive approach involves the use of acyl chlorides or acid anhydrides. The reaction of an alcohol with an acyl chloride is vigorous and produces the ester and hydrogen chloride. chemguide.co.uk The reaction with an acid anhydride (B1165640) is generally slower and may require heating. chemguide.co.uk
Introduction of Alkyl and Aryl Substitutions (e.g., 2,2-dimethylthis compound)
The introduction of alkyl or aryl groups at the α-carbon of this compound can be achieved through the alkylation of its enolate. This is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net The formation of the enolate is accomplished by treating the ketone with a strong, non-nucleophilic base.
The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. youtube.comyoutube.com For a ketone like this compound, deprotonation can occur at either the C-2 or C-5 position. The use of a sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) typically favors the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate. youtube.comyoutube.com Conversely, the use of a smaller, weaker base under conditions that allow for equilibrium (e.g., sodium hydride at room temperature) favors the formation of the more stable, more substituted thermodynamic enolate. princeton.edu
To synthesize a derivative like 2,2-dimethylthis compound, a two-step alkylation of the enolate of this compound would be performed. This involves the sequential addition of two methyl groups. The enolate, once formed, acts as a nucleophile in an SN2 reaction with an alkyl halide, such as methyl iodide. researchgate.netyoutube.com
The general mechanism for enolate alkylation is as follows:
Enolate Formation: A strong base removes an α-proton from the ketone to form the enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.
Strategic Functionalization via Multiple Reactive Sites
The conjugated system of this compound allows for functionalization strategies that extend beyond the immediate vicinity of the carbonyl and alkyne groups. These methods can introduce functionality at remote positions by leveraging the electronic nature of the molecule.
Remote Difunctionalization Techniques
Remote functionalization strategies enable the modification of atoms that are not directly adjacent to a primary functional group. In the context of alkynyl ketones and related structures like 1,3-enynes, these techniques can lead to the formation of highly functionalized products.
Palladium-catalyzed isomerization of alkynyl alcohols represents a method for remote functionalization. This process can facilitate the long-range migration of the alkyne and alcohol functionalities to form α,β-unsaturated aldehydes and ketones. nih.gov While this is an isomerization, it demonstrates the principle of influencing remote sites through a metal catalyst.
More direct difunctionalization can be achieved with substrates that have a similar electronic structure to this compound, such as 1,3-enynes. Copper-catalyzed 1,4-difunctionalization of 1,3-enynes is a powerful method for the simultaneous introduction of two new functional groups. researchgate.netacs.orgsemanticscholar.orgcolab.wsacs.org These reactions often proceed through radical intermediates. For example, the reaction can involve the 1,4-addition of an alkyl radical and a cyano group across the enyne system. acs.org This type of reactivity highlights the potential for similar transformations on the this compound scaffold, where the enone system could undergo analogous conjugate additions.
The general concept of 1,4-difunctionalization of a 1,3-enyne is illustrated below:
| Substrate | Reagents | Catalyst | Product Type |
| 1,3-Enyne | Radical Source + Nucleophile | Copper Salt | 1,4-Difunctionalized Allene (B1206475) |
General scheme for the copper-catalyzed 1,4-difunctionalization of 1,3-enynes.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of organic molecules. It relies on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, to reveal their chemical environments and connectivity. Spectral data for Hex-4-yn-3-one, including ¹³C NMR spectra, are available through platforms like PubChem, often sourced from databases such as SpectraBase nih.gov.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy is used to determine the number of distinct proton environments in a molecule, their relative abundance, and their connectivity through spin-spin coupling pressbooks.pub. For this compound (CH₃-CH₂-CO-C≡C-CH₃), the molecule possesses three distinct proton environments:
Methyl protons (CH₃) adjacent to the ethyl group (C1): These protons are expected to resonate as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. Their chemical shift typically falls within the range of 1.0-1.2 ppm pressbooks.pub.
Methylene protons (CH₂) adjacent to the carbonyl group (C2): These protons are deshielded by the adjacent carbonyl and are expected to appear as a quartet due to coupling with the methyl (CH₃) protons. Their chemical shift is anticipated in the range of 2.4-2.7 ppm pressbooks.pub.
Methyl protons (CH₃) attached to the alkyne (C6): These protons are adjacent to the triple bond and are typically observed as a singlet or a weakly coupled multiplet. Their chemical shift is generally found around 1.8-2.0 ppm, slightly downfield compared to typical aliphatic methyl groups due to the alkyne's anisotropic effect pressbooks.pub.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration (Relative Number of Protons) |
|---|---|---|---|
| CH₃ (C1) | 1.0-1.2 | Triplet | 3H |
| CH₂ (C2) | 2.4-2.7 | Quartet | 2H |
| CH₃ (C6) | 1.8-2.0 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
¹³C NMR spectroscopy provides information about the carbon backbone of a molecule, with each chemically distinct carbon atom typically giving rise to a separate signal libretexts.org. The typical range for ¹³C NMR resonances is 0 to 220 ppm relative to the TMS standard libretexts.org. For this compound, six distinct carbon environments are expected:
Methyl carbon (C1): Expected in the aliphatic region, typically 7-15 ppm.
Methylene carbon (C2): Alpha to the carbonyl, it will be deshielded, appearing in the range of 30-45 ppm.
Carbonyl carbon (C3): The ketone carbonyl carbon is highly deshielded and is a characteristic signal, expected between 190-210 ppm libretexts.org.
Alkyne carbons (C4 and C5): These sp-hybridized carbons are typically found in the range of 65-90 ppm. They will be distinct due to their different substituents (one bonded to the carbonyl, the other to a methyl group).
Methyl carbon (C6): Directly attached to the alkyne, this carbon is expected to resonate at a very low chemical shift, typically 0-5 ppm.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (C1) | 7-15 |
| CH₂ (C2) | 30-45 |
| C=O (C3) | 190-210 |
| C≡ (C4) | 65-90 |
| ≡C (C5) | 65-90 |
| CH₃ (C6) | 0-5 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound. Electron Ionization Mass Spectrometry (EI-MS) data for this compound is available from the NIST WebBook nist.gov, and GC-MS data is indicated by PubChem nih.gov.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Analysis
In EI-MS, a molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The molecular ion (M⁺) peak indicates the molecular weight of the compound. For this compound (C₆H₈O), the molecular weight is 96.13 g/mol , so the molecular ion peak is expected at m/z 96 nih.govnist.gov.
Characteristic fragmentation patterns for this compound would arise from cleavages around the carbonyl group (alpha-cleavage) and the alkyne bond. Key expected fragment ions include:
Molecular Ion (M⁺): m/z 96.
Loss of methyl radical (•CH₃) from C6: [M-15]⁺, resulting in a fragment at m/z 81.
Loss of ethyl radical (•CH₂CH₃) from C1: [M-29]⁺, resulting in a fragment at m/z 67.
Alpha-cleavage at the ethyl side: Cleavage of the C2-C3 bond to yield [CH₃CH₂CO]⁺, m/z 55.
Alpha-cleavage at the alkyne side: Cleavage of the C3-C4 bond to yield [C≡CCH₃]⁺, m/z 41, or [CH₃CH₂CO]⁺, m/z 55.
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 96 | [C₆H₈O]⁺• | Molecular Ion (M⁺) |
| 81 | [M-CH₃]⁺ | Loss of methyl radical (from C6) |
| 67 | [M-C₂H₅]⁺ | Loss of ethyl radical (from C1) |
| 55 | [CH₃CH₂CO]⁺ | Alpha-cleavage (ethyl side) |
| 41 | [C≡CCH₃]⁺ | Alpha-cleavage (alkyne side) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Component Identification
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is particularly useful for analyzing mixtures containing this compound, allowing for the separation of individual components before their subsequent identification by MS nih.govwjpls.org. The retention time from the GC provides information about the volatility and interaction with the stationary phase, while the mass spectrum provides a unique fingerprint for identification by comparison with spectral libraries, such as those from NIST nih.govwjpls.org. This combined approach is invaluable for purity assessment and the identification of this compound in complex chemical samples.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. Vapor phase IR spectra for this compound are indicated as available via PubChem nih.gov.
For this compound, the key functional groups are the ketone and the internal alkyne. Characteristic absorption bands are expected as follows:
Carbonyl (C=O) stretch: A strong absorption band is expected for the ketone carbonyl group, typically in the range of 1700-1725 cm⁻¹. The presence of the adjacent alkyne might slightly influence this frequency, but it remains a prominent feature.
Alkyne (C≡C) stretch: An absorption band for the internal alkyne stretch is expected in the region of 2100-2260 cm⁻¹. While internal alkynes can sometimes have weak or absent IR signals if they are highly symmetrical, this compound is unsymmetrical, making its C≡C stretch detectable.
Aliphatic C-H stretches: Bands corresponding to sp³ C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-2970 cm⁻¹ range.
Aliphatic C-H bending vibrations: These typically appear in the 1350-1470 cm⁻¹ range.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (ketone) | 1700-1725 | Strong stretch |
| C≡C (alkyne) | 2100-2260 | Medium to weak stretch |
| C-H (sp³) | 2850-2970 | Stretch (methyl, methylene) |
| C-H (sp³) | 1350-1470 | Bending (methyl, methylene) |
Identification of Characteristic Vibrational Frequencies (e.g., C≡C and C=O stretching)
Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups within a molecule by detecting characteristic vibrational frequencies. For this compound (C₆H₈O), the presence of both an internal carbon-carbon triple bond (C≡C) and a carbonyl group (C=O) provides distinct spectroscopic signatures.
C≡C Stretching Vibration: The carbon-carbon triple bond in alkynes typically exhibits an absorption band in the region of 2100-2260 cm⁻¹. However, for internal alkynes, such as this compound, where the triple bond is not at the terminal position, the C≡C stretching vibration can be very weak or even absent in the IR spectrum. This phenomenon is attributed to the symmetrical or nearly symmetrical nature of the bond, which results in a minimal or negligible change in dipole moment during vibration, thus leading to a low intensity or absence of the IR absorption jove.comlibretexts.orgwpmucdn.comucalgary.cantu.edu.sg.
C=O Stretching Vibration: As an α,β-unsaturated ketone, the carbonyl (C=O) stretching vibration of this compound is expected to appear in a characteristic region. The conjugation between the carbonyl group and the adjacent carbon-carbon triple bond influences the stretching frequency. For α,β-unsaturated ketones, the carbonyl stretch typically occurs in the range of 1666-1715 cm⁻¹. This absorption is generally strong and serves as a reliable indicator for the presence of the ketone functionality libretexts.orglibretexts.orgvscht.czspcmc.ac.inorgchemboulder.com.
The expected characteristic IR absorption ranges for this compound are summarized in the table below:
| Functional Group | Bond Type | Expected IR Absorption Range (cm⁻¹) | Notes |
| Alkyne | C≡C | 2100-2260 | Weak or absent for internal alkynes due to symmetry and minimal dipole moment change during vibration. jove.comlibretexts.orgwpmucdn.comucalgary.cantu.edu.sg |
| Ketone | C=O | 1666-1715 | Strong absorption, characteristic of α,β-unsaturated ketones; influenced by conjugation with the alkyne. libretexts.orglibretexts.orgvscht.czspcmc.ac.inorgchemboulder.com |
Chromatographic and Separation Techniques for Isolation and Purity Assessment
Chromatographic and separation techniques are indispensable for the isolation, purification, and purity assessment of this compound from reaction mixtures.
Column Chromatography Applications
Column chromatography, particularly silica (B1680970) gel column chromatography, is a widely used technique for the purification of organic compounds, including those containing alkyne and ketone functionalities. This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution by a mobile phase. For this compound, purification via column chromatography would typically involve a stationary phase of silica gel. The mobile phase often consists of a mixture of solvents, such as hexanes (or petroleum ether) and ethyl acetate, with the ratio adjusted to achieve optimal separation. Less polar compounds elute faster, while more polar compounds are retained longer on the column wpmucdn.comucalgary.caspcmc.ac.inorgchemboulder.comuni.lunih.gov. The specific solvent system and ratio would be optimized based on the polarity of this compound and any impurities present in the crude reaction mixture.
Distillation for Product Purification
Distillation is a common and effective method for purifying liquid organic compounds based on differences in their boiling points. For this compound, distillation under reduced pressure is a suitable purification technique, especially given its relatively low molecular weight. In one reported synthesis, this compound was purified by distillation at a reduced pressure of 45 mmHg, yielding a boiling point range of 70-75°C libretexts.org. This indicates that the compound is volatile enough to be purified effectively by this method, separating it from less volatile impurities or starting materials.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for assessing the purity of compounds and, crucially, for resolving enantiomers of chiral molecules. While this compound itself does not possess a chiral center, HPLC, particularly with chiral stationary phases (CSPs), is a vital tool for the analysis and separation of chiral derivatives or related compounds that might be synthesized from or alongside this compound.
For the assessment of purity, reverse-phase or normal-phase HPLC can be employed, with parameters such as column type, mobile phase composition, flow rate, and temperature optimized to achieve baseline separation of the target compound from impurities.
In the context of chiral resolution, HPLC utilizing chiral stationary phases (CSPs) is a preferred method for separating enantiomers. Chiral propargyl alcohols and their derivatives, which share structural similarities with this compound, have been successfully resolved using chiral HPLC. Common chiral columns like CHIRALCEL OD-H or CHIRALPAK AD-H are often used, with mobile phases typically consisting of mixtures of n-hexane and isopropanol, adjusted to achieve optimal resolution and retention times. This technique allows for the precise determination of enantiomeric purity, which is critical for compounds intended for applications where stereochemistry plays a significant role.
Theoretical and Computational Studies on Hex 4 Yn 3 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
While comprehensive, detailed research findings specifically on the advanced quantum chemical calculations of Hex-4-yn-3-one's electronic structure and reactivity (e.g., HOMO/LUMO energies, specific reaction barriers) are not extensively documented in the public domain accessible through current search results, basic computed properties are available. These fundamental descriptors provide initial insights into the compound's nature.
Table 1: Computed Properties of this compound (CID 139192)
| Property Name | Value | Unit | Reference |
| Molecular Weight | 96.13 | g/mol | nih.gov |
| XLogP3-AA | 1.4 | - | nih.gov |
| Hydrogen Bond Donor Count | 0 | - | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | - | nih.gov |
| Rotatable Bond Count | 1 | - | nih.gov |
| Exact Mass | 96.057514874 | Da | nih.gov |
| Monoisotopic Mass | 96.057514874 | Da | nih.gov |
| Topological Polar Surface Area | 17.1 | Ų | nih.gov |
| Heavy Atom Count | 7 | - | nih.gov |
| Formal Charge | 0 | - | nih.gov |
| Complexity | 122 | - | nih.gov |
Further quantum chemical calculations would typically involve optimizing the molecular geometry to find stable conformations and then calculating properties such as vibrational frequencies, which confirm the nature of stationary points (minima for stable structures, transition states for reaction pathways). For this compound, such studies could predict the most favorable sites for addition reactions across the alkyne bond or nucleophilic additions to the carbonyl carbon, providing a deeper understanding of its intrinsic chemical behavior. The dipole moment, for instance, would indicate the molecule's polarity, influencing its intermolecular interactions.
Molecular Modeling and Simulation for Reaction Pathways and Selectivity Prediction
Molecular modeling and simulation techniques are indispensable for exploring complex chemical reaction networks, elucidating reaction mechanisms, and predicting reaction outcomes, including selectivity. nsf.govethz.ch Methods such as ab initio molecular dynamics (AIMD) and transition state theory (TST) calculations, often based on DFT, can map out potential energy surfaces (PES) and identify transition states, thus revealing preferred reaction pathways and associated kinetic and thermodynamic parameters. nsf.gov
For a compound like this compound, molecular modeling could be employed to investigate various reaction types it might undergo. For example, simulations could explore:
Addition Reactions: Understanding the regioselectivity and stereoselectivity of additions to the alkyne (e.g., hydration, halogenation, hydrohalogenation) or the carbonyl group (e.g., addition of Grignard reagents, hydride reduction).
Tautomerization: Investigating the potential for keto-enol tautomerism involving the ketone and the adjacent carbons, and the relative stabilities of different tautomeric forms.
Cyclization Reactions: Exploring intramolecular reactions if suitable functional groups are introduced or if the molecule is part of a larger system.
While specific molecular modeling and simulation studies detailing reaction pathways and selectivity predictions for this compound are not available from the current search, the general application of these methods would involve:
Identifying plausible reaction intermediates and transition states: This would involve searching the potential energy surface for saddle points connecting reactants and products. ethz.ch
Calculating activation energies and reaction enthalpies: These values are critical for predicting reaction rates and thermodynamic favorability. nsf.gov
Predicting selectivity: By comparing the activation energies of competing pathways, one can predict the most kinetically favored product (kinetic selectivity) or by comparing product stabilities, the most thermodynamically favored product (thermodynamic selectivity).
Computational software packages, such as those within the SCINE framework, are designed to automate the exploration of chemical reaction networks and perform structure optimizations, transition state searches, and intrinsic reaction coordinate (IRC) calculations, which are fundamental to elucidating reaction mechanisms. ethz.ch Such studies would provide detailed insights into how this compound transforms under various conditions, guiding synthetic strategies and predicting its behavior in complex chemical environments.
Synthetic Utility and Applications in Complex Chemical Synthesis
Hex-4-yn-3-one as a Versatile Building Block in Organic Synthesis
This compound, as a representative of cross-conjugated enynones (1-en-4-yn-3-ones), plays a crucial role in organic chemistry due to its unique reaction centers. These compounds are highly valued building blocks for the synthesis of complex heterocycles and carbocycles molport.com. The presence of both an electrophilic carbonyl group and a nucleophilic alkyne allows for diverse reaction pathways, including cycloadditions, additions of various nucleophiles, and rearrangements, which can lead to highly functionalized products.
Table 1: General Reactivity Profile of this compound
| Functional Group | Key Reactions | Synthetic Utility |
| Alkyne | Addition reactions, Hydrogenation, Cycloaddition, Metal-catalyzed cross-coupling | Formation of new C-C bonds, saturation, ring formation |
| Ketone | Nucleophilic addition, Reduction | Introduction of hydroxyl groups, chiral centers, further functionalization |
Precursor Role in Heterocyclic Compound Synthesis
The structural features of this compound make it an excellent precursor for the synthesis of various heterocyclic compounds, which are ubiquitous in natural products, pharmaceuticals, and advanced materials molport.comdelta-f.com.
Alkynols, which can be derived from or are structurally related to alkynones like this compound, are prominent precursors for oxygen-containing heterocycles such as dihydrofurans and furans. Gold(I)-catalyzed intramolecular addition of oxygen nucleophiles to alkynes is a powerful method for constructing these cyclic ethers. For example, the gold(III)-catalyzed activation of alkynes has been applied to synthesize 2,5-disubstituted furans from substituted 5-methoxy-hex-4-yn-2-ols, proceeding through an allenyl carbocation intermediate followed by 5-endo-dig cyclization delta-f.com. While this compound itself is an alkynone, its reduction to an alkynol or the introduction of a hydroxyl group (e.g., 2-hydroxythis compound, PubChem CID 1021090) would enable such cyclizations.
Table 2: Examples of Oxygen Heterocycle Synthesis from Alkynol Precursors
| Precursor Type | Catalyst System | Product Class | Key Reaction Step | Reference |
| Alkynols | Gold(I) | Dihydrofurans, Oxygen Heterocycles | Intramolecular O-nucleophile addition to alkyne | |
| 5-methoxy-hex-4-yn-2-ols | Gold(III) | Furans | Allenyl carbocation formation, 5-endo-dig cyclization | delta-f.com |
This compound and other alkynones can serve as substrates for the construction of nitrogen-containing heterocycles, particularly through hydroamination reactions. Intramolecular hydroamination of unactivated alkynes is a highly effective strategy for synthesizing diverse nitrogen heterocycles, including pyrroles. Gold(I)-mediated intramolecular dehydrative cyclization of amino-3-alkyn-2-ols has been shown to yield pyrroles. Furthermore, copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes has been reported for the synthesis of 3-alkenyl-2H-indazoles, demonstrating the utility of alkyne activation in forming complex nitrogen heterocycles. The versatility of acid-catalyzed hydroamination methodology in constructing various heterocycles, including chiral ones, has also been highlighted.
Integration into Total Synthesis of Natural Products and Analogues
The versatile reactivity of this compound and related alkynones positions them as valuable intermediates in the total synthesis of complex natural products and their analogues. Their ability to form new carbon-carbon bonds and undergo various cyclization reactions is critical for building the intricate scaffolds found in biologically active molecules thegoodscentscompany.com.
Chiral allenes, which can be derived from enynes (compounds containing both a double and a triple bond, structurally related to alkynones), are a significant class of chiral building blocks utilized in the synthesis of biologically relevant molecules. The transformations involving these allenes often leverage axial-to-central chirality transfer, enabling the generation of new stereogenic centers. While this compound itself is not an allene (B1206475), its alkyne functionality can be a precursor to allene systems or can be incorporated into chiral scaffolds through asymmetric transformations. The development of asymmetric catalytic semireduction of 1,3-enynes to yield axially chiral allenes, for instance, showcases the potential for creating chiral building blocks from alkyne-containing precursors.
Potential in Advanced Materials Development
Beyond its role in synthesizing complex organic molecules, this compound and its derivatives hold potential in the development of advanced materials. Cross-conjugated enynones, the class to which this compound belongs, are recognized for their utility in materials science molport.com. Alkynones, generally, can contribute to the creation of advanced materials possessing unique optical or electrical properties thegoodscentscompany.com. For example, nitrogen-containing heterocycles, which can be synthesized from alkynes via hydroamination, have shown promise as charge-transporting materials in organic optoelectronics, including organic light-emitting diodes (OLEDs). This suggests that the synthetic pathways enabled by this compound could indirectly lead to novel materials with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Hex-4-yn-3-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound is typically synthesized via alkynylation of 3-pentanone using propargyl bromide under Grignard conditions, followed by oxidation. Yield optimization involves controlling temperature (0–5°C for Grignard formation), stoichiometric ratios (1:1.2 ketone:alkyl halide), and catalyst selection (e.g., CuI for coupling efficiency). Post-reaction purification via fractional distillation or column chromatography is critical. Experimental protocols should include step-by-step reproducibility checks, as outlined in crystallography refinement workflows .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- IR Spectroscopy : Key peaks include the C≡C stretch (~2100–2260 cm⁻¹) and C=O stretch (~1700–1750 cm⁻¹).
- NMR : In NMR, protons adjacent to the triple bond (H-C≡C) resonate at δ 1.8–2.2 ppm, while the ketone’s α-protons appear at δ 2.3–2.7 ppm. NMR shows the carbonyl carbon at ~205–215 ppm and sp-hybridized carbons at ~70–85 ppm. Data interpretation should cross-reference solvent effects (e.g., DMSO vs. CDCl₃) and internal standards .
Q. What are the key considerations for ensuring purity during isolation and purification of this compound?
- Methodological Answer : Purity is assessed via GC-MS or HPLC (>95% area under the curve). Purification methods include:
- Fractional Distillation : Boiling point range 120–125°C at 1 atm.
- Chromatography : Silica gel columns with hexane:ethyl acetate (4:1).
Contaminants like unreacted propargyl bromide require rigorous removal via aqueous washes (NaHCO₃). Detailed protocols should align with reproducibility standards for small-molecule refinement .
Advanced Research Questions
Q. How can researchers design experiments to investigate kinetic vs. thermodynamic control in this compound derivative formation?
- Methodological Answer :
- Variable Control : Vary reaction temperature (e.g., 25°C vs. −78°C) and quench times to isolate intermediates.
- Analytical Tools : Use NMR kinetics to track product ratios. DFT calculations (B3LYP/6-31G*) predict transition states and stabilize intermediates.
- Statistical Validation : Apply ANOVA to compare product distributions under varying conditions .
Q. What strategies reconcile contradictory NMR chemical shift reports for this compound in different solvents?
- Methodological Answer : Discrepancies arise from solvent polarity and hydrogen bonding. Strategies include:
- Standardization : Report shifts relative to TMS in a single solvent (e.g., CDCl₃).
- Cross-Validation : Compare with computational predictions (e.g., Gaussian NMR simulations).
- Error Analysis : Quantify solvent-induced shifts (±0.1 ppm) using replicate measurements .
Q. In computational studies of this compound, what quantum mechanical parameters prioritize accuracy in electronic structure modeling?
- Methodological Answer :
- Basis Sets : Use 6-311++G(d,p) for triple-zeta accuracy.
- Functionals : Opt for hybrid functionals (e.g., ωB97X-D) to account for dispersion forces in the triple bond.
- Validation : Compare HOMO-LUMO gaps and dipole moments with experimental data (e.g., X-ray crystallography ).
Data Presentation and Reproducibility
Table 1 : Reported Spectral Data for this compound
| Technique | Key Peaks/Shifts | Solvent | Reference |
|---|---|---|---|
| IR | 2110 cm⁻¹ (C≡C), 1720 cm⁻¹ (C=O) | Neat | |
| NMR | δ 2.1 (t, J=2.4 Hz, 2H), δ 2.5 (q, 4H) | CDCl₃ | |
| NMR | δ 85 (C≡C), 210 (C=O) | CDCl₃ |
Note : Discrepancies in melting points (e.g., 45–48°C vs. 50–52°C) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
